![molecular formula C10H7NO B1297982 Quinoline-6-carbaldehyde CAS No. 4113-04-6](/img/structure/B1297982.png)
Quinoline-6-carbaldehyde
Overview
Description
Quinoline-6-carbaldehyde is a compound that belongs to the class of quinoline derivatives, which are known for their diverse applications in medicinal chemistry and as intermediates in the synthesis of various heterocyclic scaffolds. The compound is characterized by the presence of a carbaldehyde group at the sixth position of the quinoline ring system.
Synthesis Analysis
The synthesis of quinoline-6-carbaldehyde and its derivatives can be achieved through various methods. For instance, the synthesis of quinoline-8-carbaldehyde compounds involves a one-pot reaction followed by intramolecular cyclization, as described in the synthesis of 8-formyl-2-(phenoxymethyl)quinoline-3-carboxylic acids . Similarly, the synthesis of selected quinolinecarbaldehydes with carbonyl groups at different positions on the quinoline ring has been achieved using classical methods such as the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions . Additionally, a metal-free chemoselective oxidation method has been developed for converting 4-methylquinolines into quinoline-4-carbaldehydes, highlighting a mild and efficient approach .
Molecular Structure Analysis
The molecular structure of quinoline-6-carbaldehyde derivatives has been extensively studied using various spectroscopic techniques. For example, the structures of novel quinoline-8-carbaldehydes were supported by IR, NMR, MS, and elemental analysis . Computational studies have also been carried out to explain the selectivity of formylation transformations in the synthesis of quinolinecarbaldehydes . Single-crystal X-ray diffraction measurements have been used to determine the structures of certain quinoline derivatives, providing detailed insights into their geometry .
Chemical Reactions Analysis
Quinoline-6-carbaldehyde and its derivatives participate in a variety of chemical reactions. They serve as intermediates in the synthesis of heterocyclic scaffolds, such as chromenes and quinolines . These compounds are also used to form Schiff base derivatives, which have been characterized by a combination of spectroscopic techniques and have shown interesting electrochemical properties . Furthermore, quinoline-6-carbaldehyde derivatives have been used to synthesize complexes with metals such as iridium and ruthenium, which exhibit distinct molecular structures and electrochemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline-6-carbaldehyde derivatives have been characterized through experimental and theoretical studies. Vibrational spectra studies, including FT-IR and Raman spectroscopy, have been conducted to analyze the properties of quinoline-4-carbaldehyde, providing insights into the molecule's structure and thermodynamic properties . The electrochemical properties of quinolinecarbaldehydes and their Schiff base derivatives have been investigated, revealing a strong correlation between chemical structure and redox potentials . Additionally, the cytotoxicity and potential anti-cancer properties of certain quinoline derivatives have been evaluated, indicating their relevance in medicinal chemistry .
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed new chitosan Schiff base derivatives by coupling chitosan with quinoline-6-carbaldehyde and other analogs, showing enhanced antibacterial properties and non-toxic characteristics, suggesting their potential as novel biomaterials in biology and medicine (Haj, Mohammed, & Mohammood, 2020). Another study highlighted the synthesis of chromene and quinoline-3-carbaldehydes as intermediates for constructing valuable heterocyclic compounds, demonstrating their importance as building blocks in medicinal chemistry (Rocha et al., 2020).
Antimicrobial and Anticancer Applications
Several quinoline derivatives, including those derived from quinoline-6-carbaldehyde, have been synthesized and tested for their antimicrobial and anticancer activities. Some compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Mulakayala et al., 2012). Another study synthesized quinoline-3-carbaldehyde hydrazone derivatives, which showed promising antimicrobial activity against MRSA and weaker cytotoxic activity on certain cancer cell lines, suggesting their potential in antimicrobial therapy (Puskullu et al., 2020).
Corrosion Inhibition
Quinoline derivatives have also been evaluated for their corrosion inhibition properties. A study demonstrated that quinoline derivatives are excellent inhibitors for the corrosion of mild steel in hydrochloric acid solution, with their adsorption on the metal surface following the Langmuir adsorption model. This indicates their potential use as corrosion inhibitors in industrial applications (Lgaz et al., 2017).
Spectroscopic and Computational Studies
Vibrational spectroscopic studies and computational analysis have been performed on quinoline derivatives to understand their structural and electronic properties. For example, vibrational spectra of quinoline-4-carbaldehyde were analyzed, providing insights into the molecule's structure and thermodynamic properties (Kumru, Küçük, & Akyürek, 2013).
Safety And Hazards
When handling Quinoline-6-carbaldehyde, it is advised to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Future Directions
Quinoline, which includes Quinoline-6-carbaldehyde, has received considerable attention as a core template in drug design due to its broad spectrum of bioactivity . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs aim to unveil their substantial efficacies for future drug development . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
properties
IUPAC Name |
quinoline-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAOIXANWIFYCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354177 | |
Record name | Quinoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-6-carbaldehyde | |
CAS RN |
4113-04-6 | |
Record name | Quinoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Quinolinecarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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